Butyl 2,2-difluoroacetate
CAS No.: 368-35-4
Cat. No.: VC1993836
Molecular Formula: C6H10F2O2
Molecular Weight: 152.14 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 368-35-4 |
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Molecular Formula | C6H10F2O2 |
Molecular Weight | 152.14 g/mol |
IUPAC Name | butyl 2,2-difluoroacetate |
Standard InChI | InChI=1S/C6H10F2O2/c1-2-3-4-10-6(9)5(7)8/h5H,2-4H2,1H3 |
Standard InChI Key | GVBWFXWJTVAKMW-UHFFFAOYSA-N |
SMILES | CCCCOC(=O)C(F)F |
Canonical SMILES | CCCCOC(=O)C(F)F |
Introduction
Butyl 2,2-difluoroacetate (CAS 368-35-4) is a fluorinated organic compound with the molecular formula C₆H₁₀F₂O₂ and a molecular weight of 152.14 g/mol . This colorless liquid serves as a critical reagent and intermediate in organic synthesis, pharmaceutical development, and materials science. Below is a detailed analysis of its properties, reactivity, and applications, supported by peer-reviewed research and industrial data.
Synthesis and Industrial Production
The compound is synthesized via acid-catalyzed esterification of 2,2-difluoroacetic acid with butanol. Key steps include:
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Reaction Setup: Sulfuric acid or p-toluenesulfonic acid is used as a catalyst.
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Conditions: Heating under reflux to drive esterification equilibrium .
Industrial production employs continuous reactors for scalability and integrates waste management systems to mitigate environmental impact .
Chemical Reactivity and Reaction Pathways
Reaction Type | Reagents/Conditions | Products |
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Nucleophilic Substitution | Amines, thiols in polar aprotic solvents (e.g., DMSO) | Substituted difluoroacetate derivatives |
Hydrolysis | HCl (acidic) or NaOH (basic) | 2,2-Difluoroacetic acid + butanol |
Reduction | LiAlH₄ in anhydrous ether | 2,2-Difluoroethanol |
These reactions are critical for generating bioactive molecules and advanced materials .
Applications in Research and Industry
The compound’s versatility spans multiple fields:
Medicinal Chemistry
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Pharmaceutical Intermediates: Used to synthesize antiviral agents (e.g., nucleoside analogs) and anticancer drugs via fluorination strategies .
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Enzyme Studies: Investigated as a substrate to probe fluoroenzyme interactions, aiding in drug design .
Agrochemical Development
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Herbicides and Insecticides: Fluorinated esters derived from this compound exhibit improved target specificity and environmental persistence .
Material Science
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Fluorinated Polymers: Serves as a monomer for polymers with low surface energy and chemical resistance, used in coatings and sealants .
Biological and Pharmacological Insights
Mechanism of Action
The fluorine atoms modulate binding affinity to biological targets, such as enzymes and receptors. For example:
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Enzyme Inhibition: Competes with natural substrates, altering metabolic pathways .
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Receptor Binding: Enhances interactions with hydrophobic pockets in proteins .
Toxicity Profile
While difluoroacetates can exhibit aquatic toxicity, studies indicate adverse effects occur at concentrations exceeding typical therapeutic or industrial exposure levels .
Field | Application | Key Advantage |
---|---|---|
Pharmaceuticals | Anticancer and antiviral agents | Enhanced metabolic stability |
Agrochemicals | Herbicides, insecticides | Improved environmental persistence |
Materials Science | Fluorinated polymers | Low surface energy and durability |
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